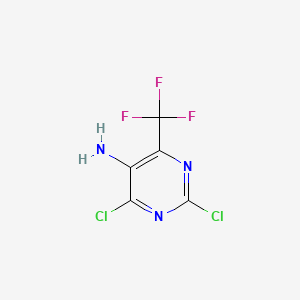

2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine

Description

Molecular Formula: C₅H₂Cl₂F₃N₃

Molecular Weight: 231.99 g/mol

CAS Number: 2925-96-4

Structure: A pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, a trifluoromethyl (-CF₃) group at position 6, and an amine (-NH₂) group at position 5. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in agrochemical and pharmaceutical synthesis .

Propriétés

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F3N3/c6-3-1(11)2(5(8,9)10)12-4(7)13-3/h11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJRDPPTOGKOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287740 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2925-96-4 | |

| Record name | NSC52337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The introduction of the trifluoromethyl (-CF₃) group into pyrimidine systems is frequently achieved via radical trifluoromethylation using the Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). This method, detailed in US20140135497A1, involves the trifluoromethylation of uracil derivatives under aqueous conditions with iron sulfate (FeSO₄) as a catalyst.

Key Reaction Parameters from Patent US20140135497A1:

- Substrate: Uracil (or analogous pyrimidines with activating groups).

- Reagents: CF₃SO₂Na (1.0–3.0 equiv), TBHP (3.9 equiv, 70% aqueous), FeSO₄·7H₂O (0.04 equiv).

- Conditions: 45–70°C in water, exothermic reaction controlled via slow TBHP addition.

- Workup: Extraction with ethyl acetate or concentration/filtration for isolation.

For 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine, this approach could be adapted by substituting uracil with a pre-functionalized pyrimidine bearing a leaving group (e.g., bromine) at position 6. Radical trifluoromethylation at this position would require precise steric and electronic control, potentially leveraging directing groups or modified reaction media.

Chlorination Methods for Pyrimidine Systems

Chlorination of pyrimidine intermediates is typically performed using phosphoryl chloride (POCl₃) in the presence of a base such as diisopropylethylamine (DIPEA) or N,N-dimethylaniline. The patent US20140135497A1 describes a two-step process where 5-trifluoromethyluracil (5-TFU) is converted to 2,4-dichloro-5-trifluoromethylpyrimidine (5-TFP) using POCl₃, phosphoric acid (H₃PO₄), and DIPEA at 110–120°C.

Chlorination Protocol (Adapted from US20140135497A1):

- Substrate: 5-TFU (or analogous pyrimidine-5-amine derivatives).

- Reagents: POCl₃ (5.2 equiv), H₃PO₄ (0.13 equiv), DIPEA (1.69 equiv).

- Conditions: 110–120°C, 7–8 h, monitored by HPLC.

- Workup: Distillation under reduced pressure and purification via solvent extraction.

To synthesize 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine, chlorination would target positions 2 and 4 of a precursor bearing the trifluoromethyl group at position 6 and an amine at position 5. Protecting group strategies (e.g., acetyl or Boc groups) may be necessary to prevent undesired side reactions during chlorination.

Introduction of the 5-Amino Group

The installation of the amine group at position 5 can be achieved through nucleophilic substitution or reduction of a nitro precursor. For example, 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine could undergo amination with aqueous ammonia or ammonium hydroxide under controlled conditions.

Hypothetical Amination Pathway:

- Substrate: 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine.

- Reagents: NH₃ (gas or in solution), polar aprotic solvent (e.g., DMF).

- Conditions: 80–100°C, 12–24 h, sealed tube.

- Challenge: Competing substitution at positions 2 and 4, necessitating selective deactivation or stoichiometric control.

Alternatively, reduction of a nitro group at position 5 could yield the amine. For instance, catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) of 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine would provide the target compound.

Synthetic Route Proposal

Combining the above strategies, a plausible synthesis of 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine involves:

Step 1: Trifluoromethylation at Position 6

- Substrate: 2,4-dichloro-5-aminopyrimidine-6-boronic acid.

- Reagents: CF₃SO₂Na, TBHP, FeSO₄.

- Conditions: Radical trifluoromethylation in water at 50–70°C.

Step 2: Chlorination at Positions 2 and 4

Step 3: Protection and Deprotection of Amine

- Use of acetyl protection during chlorination, followed by acidic hydrolysis.

Optimization Challenges and Considerations

- Regioselectivity: Ensuring trifluoromethylation occurs exclusively at position 6 requires substrate design (e.g., directing groups) or modified reaction media.

- Amination Specificity: Preventing over-chlorination or displacement of chloro groups during amination.

- Stability: The trifluoromethyl group’s electron-withdrawing nature may deactivate the ring, necessitating harsher conditions for substitution.

Comparative Data from Patent US20140135497A1

| Parameter | Trifluoromethylation Step | Chlorination Step |

|---|---|---|

| Temperature | 45–70°C | 110–120°C |

| Reaction Time | 7–8 h | 7–8 h |

| Yield | 55–72.9% | 72.9% |

| Key Reagents | CF₃SO₂Na, TBHP, FeSO₄ | POCl₃, DIPEA |

Analyse Des Réactions Chimiques

Types of Reactions

2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols.

Catalysts: Palladium-based catalysts are often used in coupling reactions.

Solvents: Organic solvents like dichloromethane, ethanol, and dimethylformamide (DMF) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while coupling reactions can produce complex aromatic compounds .

Applications De Recherche Scientifique

2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine and its derivatives can vary depending on the specific applicationThe trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects .

Comparaison Avec Des Composés Similaires

4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine

- Molecular Formula : C₅HClF₃IN₃

- Key Differences: Substitution: Chloro (C4), iodo (C5), and trifluoromethyl (C6) groups. However, iodine’s bulkiness may reduce reactivity in nucleophilic substitutions compared to the dichloro analog .

- Applications: Used in coupling reactions (e.g., with phenolic groups) to synthesize bioactive molecules .

4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine

- Molecular Formula : C₁₂H₈F₅N₃O

- Key Differences: Phenoxy group at C4 introduces aromaticity and steric bulk. Methyl at C5 reduces electron-withdrawing effects compared to chloro substituents.

- Impact: The phenoxy group enhances lipophilicity, improving membrane permeability. This compound is a key intermediate in fungicide development .

2-Chloro-4-methylpyrimidin-5-amine

- Molecular Formula : C₅H₆ClN₃

- Key Differences :

- Lacks trifluoromethyl and second chloro substituent.

- Methyl at C4 provides moderate electron-donating effects.

- Impact : Reduced electronegativity decreases stability in harsh conditions. Primarily used in small-molecule drug discovery due to simpler functionalization .

6-Chloro-5-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₆H₄ClF₃N₂

- Key Differences :

- Pyridine core instead of pyrimidine.

- Substitution at C5 (trifluoromethyl) and C6 (chloro).

- Impact : Pyridine’s lower basicity compared to pyrimidine alters reactivity in electrophilic substitutions. This compound is explored in materials science and as a ligand in catalysis .

Comparative Analysis of Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidin-5-amine | 231.99 | 2.8 | ~0.1 (water) | Not reported |

| 4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine | 348.44 | 3.5 | <0.01 (water) | Not reported |

| 2-Chloro-4-methylpyrimidin-5-amine | 143.58 | 1.2 | ~10 (water) | 120–125 |

| 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | 196.56 | 2.1 | ~1 (water) | 85–90 |

*LogP values estimated using fragment-based methods.

Agrochemical Potential

Pharmaceutical Intermediates

- The dichloro-trifluoromethylpyrimidine scaffold is prevalent in kinase inhibitors and antiviral agents. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine () is a key building block in JAK2 inhibitors.

Activité Biologique

2,4-Dichloro-6-(trifluoromethyl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both chlorine and trifluoromethyl substituents, which may influence its interaction with biological targets. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name: 2,4-Dichloro-6-(trifluoromethyl)pyrimidin-5-amine

- Molecular Formula: C7H3Cl2F3N2

- Molecular Weight: 227.01 g/mol

The biological activity of 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine is primarily attributed to its ability to interact with various biomolecules. The presence of halogen atoms can enhance lipophilicity and alter the electronic properties of the compound, potentially leading to increased binding affinity for specific targets.

- Enzyme Inhibition : This compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has revealed that modifications to the chemical structure can significantly impact biological activity. For instance, the introduction of trifluoromethyl groups has been associated with enhanced potency against various biological targets.

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases binding affinity to target enzymes |

| Trifluoromethyl | Enhances lipophilicity and cellular uptake |

Anticancer Activity

A study published in Molecular Cancer Therapeutics evaluated several pyrimidine derivatives, including 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine, for their anticancer properties. The compound demonstrated significant inhibitory effects against various cancer cell lines, with IC50 values indicating effective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 2.27 |

| HL-60 (Leukemia) | 1.42 |

| OKP-GS (Renal) | 4.56 |

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition Studies

Another investigation focused on the compound's role as a DPP-IV inhibitor, which is crucial in managing type 2 diabetes mellitus (T2DM). The study highlighted that modifications to the pyrimidine scaffold could enhance DPP-IV inhibition:

| Compound | IC50 (µM) |

|---|---|

| 2,4-Dichloro derivative | 0.04 |

| Celecoxib (Standard) | 0.04 |

This indicates that 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine may also be beneficial in metabolic disorders beyond its anticancer properties.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes to 2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine?

- Methodological Answer : Synthetic optimization should focus on substituent compatibility and reaction selectivity. For pyrimidine derivatives, halogenation and trifluoromethylation steps require precise control of temperature and stoichiometry. For example, in analogous compounds, refluxing with amines (e.g., 2-phenylethylamine) under controlled conditions yields target products after acidification and crystallization . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for purification, as demonstrated in patent-derived syntheses .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., methanol/water systems) should be analyzed using MoKα radiation (λ = 0.71073 Å) for data collection . Software like SHELXL is recommended for refinement, particularly for handling hydrogen bonding (e.g., N–H⋯N and C–H⋯π interactions) and planar deviations in heterocyclic cores .

Q. What analytical techniques are essential for assessing purity and structural integrity?

- Methodological Answer : Combine LCMS (e.g., m/z 254 [M+H]+ ) and HPLC (retention time analysis under conditions like SQD-AA05 ) for purity checks. For structural confirmation, use 1H/13C NMR to verify substituent positions and FT-IR to identify functional groups (e.g., NH2 stretches). Stability in solvents like DMSO should be tested via repeated freeze-thaw cycles to detect decomposition .

Advanced Research Questions

Q. How do substituents like chlorine and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Chlorine at the 2- and 4-positions enhances electrophilicity, facilitating substitution at these sites. The electron-withdrawing trifluoromethyl group at the 6-position further activates the pyrimidine ring but may sterically hinder bulkier nucleophiles. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental validation via kinetic studies (e.g., monitoring reaction rates with aryl amines ) is advised.

Q. What strategies mitigate challenges in crystallizing halogenated pyrimidines with bulky substituents?

- Methodological Answer : Bulky groups like trifluoromethyl can disrupt packing, leading to solvent inclusion. Co-crystallization with small molecules (e.g., methanol/water ) or using high-boiling solvents (e.g., DMF) promotes lattice formation. For example, in related compounds, hydrogen-bonded dimers (R22(8) motifs) stabilize the crystal structure despite steric bulk .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π–π stacking) be exploited to design derivatives with improved physicochemical properties?

- Methodological Answer : Analyze crystal packing data to identify interaction hotspots. In a structurally similar compound, π–π stacking (3.495 Å between pyrazole and triazole rings ) and N–H⋯O hydrogen bonds enhance thermal stability. Substituent modifications (e.g., introducing methoxy groups ) can fine-tune these interactions for solubility or melting point optimization.

Q. What computational tools are recommended for predicting the biological activity of derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., thymidine phosphorylase ) can prioritize analogs for synthesis. QSAR models using descriptors like logP and dipole moments, validated against bioassay data (e.g., antimicrobial activity ), improve prediction accuracy.

Data Contradictions and Validation

- Contradiction : Patents report high yields (57%) using column chromatography, while academic syntheses often note lower yields due to stricter purity requirements.

- Resolution : Replicate patent conditions but include additional purification steps (e.g., recrystallization) to meet academic standards.

- Contradiction : Stability in DMSO varies between pyrimidine derivatives ; some decompose within hours, while others remain intact.

- Resolution : Pre-screen derivatives via accelerated stability studies (40°C/75% RH for 48 hours) before biological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.